molecular formula C21H18Br3O4P B15378205 Tris(2-bromo-4-methylphenyl) phosphate CAS No. 35656-01-0

Tris(2-bromo-4-methylphenyl) phosphate

Cat. No.: B15378205
CAS No.: 35656-01-0
M. Wt: 605.0 g/mol
InChI Key: XVHSMXGREZXJKN-UHFFFAOYSA-N
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Description

Tris(2-bromo-4-methylphenyl) phosphate is an organophosphate ester (OPE) featuring three 2-bromo-4-methylphenyl substituents bonded to a central phosphate group. While direct studies on this compound are scarce, its structural analogs—such as chlorinated, alkylated, or branched OPEs—are well-documented as flame retardants, plasticizers, and lubricant additives.

Properties

CAS No.

35656-01-0

Molecular Formula

C21H18Br3O4P

Molecular Weight

605.0 g/mol

IUPAC Name

tris(2-bromo-4-methylphenyl) phosphate

InChI

InChI=1S/C21H18Br3O4P/c1-13-4-7-19(16(22)10-13)26-29(25,27-20-8-5-14(2)11-17(20)23)28-21-9-6-15(3)12-18(21)24/h4-12H,1-3H3

InChI Key

XVHSMXGREZXJKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)Br)OC3=C(C=C(C=C3)C)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key properties of tris(2-bromo-4-methylphenyl) phosphate and related OPEs.

Compound Molecular Formula Molecular Weight Substituents Log Kow Water Solubility (mg/L) Key Applications
This compound* C21H18Br3O4P 630.03 Bromine, methyl ~3.5† ~500† Flame retardant (inferred)
Tris(2-chloroethyl) phosphate (TCEP) C6H12Cl3O4P 285.49 Chlorine 1.78 7,820 Plastics, foams
Tris(2-ethylhexyl) phosphate (TEHP) C24H51O4P 434.63 Ethylhexyl ~8.0‡ 0.2 Plasticizer, lubricant
Tris(4-isopropylphenyl) phosphate C27H33O4P 452.52 Isopropyl ~6.5† <1 Flame retardant, research use
Tris(2,4-di-tert-butylphenyl) phosphate (TDPP) C42H63O4P 662.92 tert-Butyl ~10.0† Insoluble Food-contact materials


*Inferred properties based on structural analogs.
†Estimated using EPI Suite or analog data.
‡Experimental value from .

Key Observations :

  • Polarity and Mobility : TCEP’s high water solubility (7,820 mg/L) and low Log Kow (1.78) make it highly mobile in aquatic systems, whereas TEHP’s hydrophobicity (Log Kow ~8.0) favors bioaccumulation .
  • Substituent Effects : Bromine and methyl groups in the target compound likely confer intermediate persistence compared to chlorinated (TCEP) or bulky tert-butyl (TDPP) derivatives.

Environmental Behavior and Degradation

  • Brominated OPEs may exhibit similar resistance due to halogen stability.
  • Environmental Presence: Tris phosphate compounds, including chlorinated derivatives like TDCPP and TBEP, are detected in urban snowmelt and dust at median concentrations of 746 ng/L and 26.6–39.0 ng/(kg·d) exposure levels, respectively .

Toxicity and Health Risks

  • TEHP vs. DEHPA : In rats, TEHP exposure caused bronchiolitis, hepatocyte necrosis, and testicular degeneration at high doses, while di(2-ethylhexyl) phosphoric acid (DEHPA) induced liver and stomach lesions .
  • TCEP Risk Evaluation: The U.S. EPA classifies TCEP as having low carcinogenic risk (theoretical risk <1×10⁻⁶) but notes reproductive toxicity concerns .

Regulatory and Commercial Use

  • TDPP : Approved for food-contact materials due to stability and low leaching .
  • TEHP : Used in industrial lubricants and PVC, but toxicity limits its consumer applications .
  • Tris(4-isopropylphenyl) phosphate : Marketed as a high-purity reference material, reflecting niche research applications .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Tris(2-bromo-4-methylphenyl) phosphate?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm substituent positions and identify impurities. For example, aromatic proton signals in the 6.5–7.5 ppm range can indicate bromine and methyl group substitution patterns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or tandem MS (MS/MS) can validate molecular weight and fragmentation pathways, distinguishing the parent compound from degradation products .
  • X-ray Crystallography: For crystalline samples, SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond angles and spatial arrangements, critical for understanding reactivity .

Q. How can researchers optimize synthetic routes for this compound to minimize by-products?

  • Methodological Answer:

  • Stepwise Phosphorylation: React 2-bromo-4-methylphenol with phosphorus oxychloride (POCl3_3) under controlled temperatures (0–5°C) to reduce side reactions like over-phosphorylation.
  • Purification Strategies: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer:

  • Hydrolysis Studies: Measure degradation rates in aqueous buffers (pH 4–9) at 25–50°C to estimate hydrolytic stability. Use LC-MS to quantify breakdown products like brominated phenols .
  • Bioaccumulation Modeling: Apply quantitative structure-activity relationships (QSARs) to predict log KowK_{ow} (octanol-water partition coefficient). Experimental validation via fish or Daphnia magna exposure studies can refine models .

Q. How can computational models predict interactions between this compound and biological receptors?

  • Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., acetylcholinesterase) or nuclear receptors (e.g., PPARγ). Validate predictions with in vitro inhibition assays .
  • Toxicogenomics: Leverage transcriptomic data from cell lines (e.g., HepG2) exposed to the compound to identify dysregulated pathways (e.g., oxidative stress, endocrine disruption) .

Q. How should researchers resolve contradictions in toxicity data across studies?

  • Methodological Answer:

  • Systematic Review Protocols: Follow frameworks like the EPA’s risk evaluation methodology for Tris(2-chloroethyl) phosphate (TCEP), which integrates data quality assessment, exposure scenarios, and dose-response modeling .
  • Meta-Analysis: Pool data from in vitro and in vivo studies using fixed/random-effects models to account for variability in experimental conditions (e.g., cell type, exposure duration) .

Key Considerations for Experimental Design

  • Sample Handling: Store this compound in amber vials at –20°C to prevent photodegradation and hydrolysis .
  • Ecotoxicology Testing: Include positive controls (e.g., TCEP) in bioassays to benchmark toxicity relative to well-studied analogs .

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